![molecular formula C6H3Br2N3O B3013516 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 2173992-47-5](/img/structure/B3013516.png)

6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, including alkylation, ammonolysis, reduction, and intramolecular diazocoupling sequences. For example, the synthesis of 7-benzyl-5-carboxamidopyrrolo[2,3-d][1,2,3]triazin-4-one was achieved through such a sequence starting from diethyl 2-nitropyrrole-3,4,-dicarboxylate . The oxidative cyclization using Pd(OAc)2 as a key step is another method used in the synthesis of novel antibacterial agents like 6,8-dihydroxy-7-propyl-9H-pyrrolo[1,2-b][1,3]benzoxazin-9-one . These methods could potentially be adapted for the synthesis of 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one.

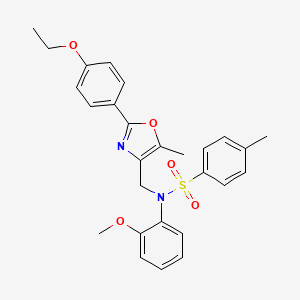

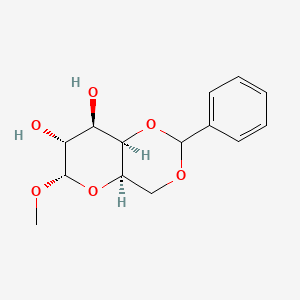

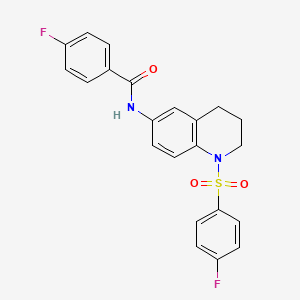

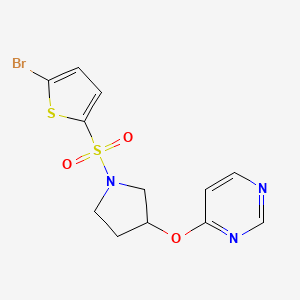

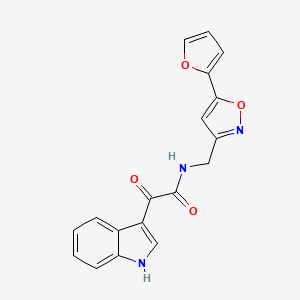

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the ones studied in the papers is characterized by the presence of multiple rings, including pyrrole and triazine, which are likely to influence the chemical properties and reactivity of these molecules. The presence of substituents such as benzyl, carboxamide, and triazolyl groups can further modify the molecular structure and thus the reactivity .

Chemical Reactions Analysis

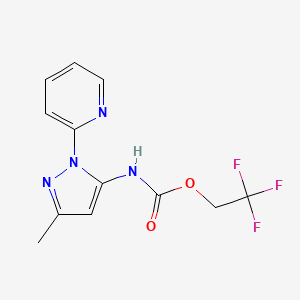

The chemical reactivity of these heterocyclic compounds can be quite complex. For instance, nucleophilic displacements of the 4-triazol-1-yl group were studied, leading to a mixture of products depending on the reaction conditions, such as ammonia concentration and the presence of a TFA catalyst . These findings suggest that the reactivity of 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one could also be influenced by similar factors.

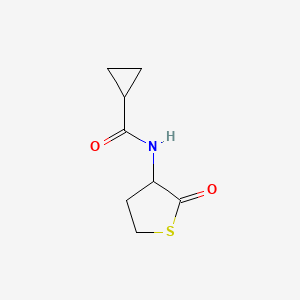

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one are not directly reported in the provided papers, the properties of related compounds can offer some insights. The introduction of different substituents and functional groups can significantly affect the solubility, stability, and overall reactivity of these molecules. For example, the presence of electron-withdrawing groups like nitro or bromo could potentially increase the compound's reactivity towards nucleophilic substitution reactions .

科学的研究の応用

Organic Synthesis Applications

Diversity-Oriented Synthesis : Xiang et al. (2013) developed a copper-promoted synthesis method for 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives, demonstrating efficiency and economy in the process (Xiang, H. et al., 2013).

Facile and Scalable Synthesis Methods : Roy et al. (2021) presented a new synthetic methodology for pyrrolo[2,1-f][1,2,4]triazine, which is crucial in the production of antiviral drugs like remdesivir. This method emphasized safety, impurity control, and scalability (Roy, S. et al., 2021).

Medicinal Chemistry Applications

Cancer Research : Li et al. (2018) synthesized pyrrolo[2,1‐f][1,2,4]triazine C‐nucleosides with varying structural modifications. Some derivatives showed potent cytotoxic activity in various cancer cell lines, highlighting their potential in oncology (Li, Q. et al., 2018).

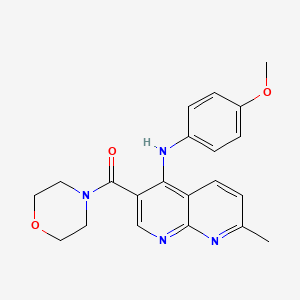

Kinase Inhibitor Development : Ott et al. (2017) described the evolution of pyrrolo[2,1-f][1,2,4]triazine in drug discovery, particularly as kinase inhibitors and C-nucleosides. This highlights its role as a 'privileged scaffold' in medicinal chemistry (Ott, G. R. et al., 2017).

Design and Evaluation of Inhibitors : Dyckman et al. (2011) explored pyrrolo[2,1-f][1,2,4]triazine-based inhibitors for p38α MAP kinase, an important target in anti-inflammatory therapies. This work underscores its application in designing potent inhibitors with in vivo efficacy (Dyckman, A. et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

特性

IUPAC Name |

6,7-dibromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLIFHUQSXRURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=O)NC=NN2C(=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)